GSK789 Exhibits >1500-Fold BD1 vs BD2 Selectivity, Outperforming Pan-BET Inhibitor GSK525762
GSK789 demonstrates exceptional selectivity for the first bromodomain (BD1) of BRD4 over the second bromodomain (BD2). It displays an IC50 of 20 nM for BRD4 BD1 and a >1500-fold selectivity over BD2. In contrast, the pan-BET inhibitor GSK525762 (I-BET762) exhibits much lower, sub-equipotent selectivity, with an IC50 of 36.1 nM for BRD4, as it binds to both BD1 and BD2 domains with high affinity . The Kd value for GSK789 on BRD4 BD2 is 31,600 nM, confirming its low BD2 affinity and providing a quantitative basis for its superior selectivity window [1].
| Evidence Dimension | BRD4 BD1/BD2 Selectivity |
|---|---|
| Target Compound Data | BRD4 BD1 IC50 = 20 nM; BRD4 BD2 Kd = 31,600 nM |
| Comparator Or Baseline | GSK525762 (Pan-BET): BRD4 IC50 = 36.1 nM (binds BD1 and BD2 with high affinity) |
| Quantified Difference | GSK789 BD1/BD2 selectivity >1500-fold; GSK525762 is a pan-inhibitor with sub-equipotent selectivity. |
| Conditions | TR-FRET assay for IC50; BROMOscan for Kd |
Why This Matters
This high BD1 selectivity allows researchers to dissect BD1-specific biology without confounding BD2 activity, a capability pan-BET inhibitors lack.
- [1] BindingDB. GSK789 (BDBM50560174) - Kd for BRD4 BD2. View Source
